Quinidine 1'-Oxide
CAS No.: 115730-97-7
Cat. No.: VC0023187
Molecular Formula: C₂₀H₂₄N₂O₃
Molecular Weight: 340.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115730-97-7 |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 |
| IUPAC Name | (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
| Standard InChI | InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 |
| SMILES | COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
Introduction
Chemical Identity and Nomenclature
Quinidine 1'-Oxide is identified through various systematic names and identifiers in chemical databases and literature. The compound is recognized by its IUPAC designation as (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol . Alternative nomenclature includes 6'-Methoxy-cinchonan-9-ol 1'-Oxide, which reflects its structural relationship to the cinchona alkaloid family .
Chemical Identifiers
The compound possesses several standardized identifiers used in chemical databases and literature, as outlined in Table 1.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 115730-97-7 |
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 g/mol |
| InChIKey | GBBIANHNFAPFOH-NBGVHYBESA-N |
| SMILES Notation | COC1=CC2=C(C=CN+[O-])C@@HO |
Structural Relationship to Quinidine
Quinidine 1'-Oxide is structurally derived from quinidine, with the primary modification being the oxidation of the nitrogen atom in the quinuclidine ring to form an N-oxide group. This modification significantly alters the physicochemical properties and potentially the physiological behavior of the compound compared to its parent molecule .
Physical and Chemical Properties
The physical and chemical properties of Quinidine 1'-Oxide contribute to its behavior in biological systems and its analytical characteristics.
Physical Properties
Quinidine 1'-Oxide exhibits distinct physical properties that influence its handling, storage, and pharmaceutical applications, as summarized in Table 2.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 173-176°C |
| Appearance | Not specified in available data |
| Solubility | Not fully characterized in available data |
| XLogP3 | 1.9 |
Chemical Reactivity
The N-oxide functional group in Quinidine 1'-Oxide introduces distinctive chemical behavior compared to quinidine. The compound features:
These properties collectively influence the compound's interactions with biological systems, including drug transporters and metabolic enzymes.
Structural Characteristics
Molecular Structure
Quinidine 1'-Oxide maintains the core structural elements of quinidine with specific modifications. The structure contains:
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A quinoline ring system with a methoxy substituent at position 6
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A quinuclidine bicyclic system with the N-oxide modification
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A hydroxyl group at the bridging carbon between the quinoline and quinuclidine moieties
The stereochemistry of the molecule is particularly important, with three defined stereocenters and one undefined stereocenter according to the PubChem data .
Conformational Analysis
Studies utilizing 2D COSY ¹H-NMR spectroscopy have revealed that the conformations of Quinidine 1'-Oxide in solution parallel those of the parent alkaloid, quinidine . This conformational similarity suggests that despite the N-oxidation, certain structural aspects critical for biological recognition may be preserved.
Synthesis and Preparation
Synthetic Pathways
The first synthesis of Quinidine 1'-Oxide was reported in the scientific literature, particularly in relation to metabolite identification studies. The compound can be prepared through selective oxidation of the nitrogen atom in the quinuclidine portion of quinidine .
A more specific derivative, 10,11-dihydroxydihydroquinidine N-oxide, was synthesized in a three-step process from a precursor identified as 1b in the research literature . This synthesis represents an important achievement in confirming the structure of quinidine metabolites.
Laboratory Preparation
For analytical and research purposes, Quinidine 1'-Oxide is typically characterized using:
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TLC analysis with silica gel using a mobile phase of dichloromethane:methanol:ammonium hydroxide (8:1:0.1), where it exhibits an Rf value of 0.35
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Chromatographic methods, with a documented Kovats' retention index of 2935 on OV-101 column using temperature programming conditions
Metabolism and Pharmacological Significance
Metabolic Formation
Quinidine 1'-Oxide represents a significant metabolite in the biotransformation pathway of quinidine in humans. The oxidation of quinidine to form its N-oxide derivative occurs as part of Phase I metabolism .
The related compound 10,11-dihydroxydihydroquinidine N-oxide has been identified as a metabolite of quinidine, suggesting that multiple oxidative processes can occur simultaneously during quinidine biotransformation .
Analytical Methods for Detection and Quantification
Chromatographic Analysis
Gas chromatography has been employed for the analysis of Quinidine 1'-Oxide, with documented retention characteristics:
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A Kovats' retention index of 2935 on a non-polar OV-101 column
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Chromatographic conditions: Packed column, nitrogen carrier gas, Chromosorb G HP, temperature program from 100°C (3 min) to 310°C at 30 K/min, with a 5-minute hold at the final temperature
Spectroscopic Identification
FTIR spectroscopy has been utilized to characterize Quinine 1'-Oxide, a structural analog of Quinidine 1'-Oxide, indicating that similar spectroscopic approaches may be applicable for identification and structural confirmation of Quinidine 1'-Oxide .
Additionally, 2D COSY ¹H-NMR spectroscopy has been specifically employed to assign chemical shifts and coupling constants for Quinidine 1'-Oxide and related metabolites, providing valuable structural information .
Comparative Analysis with Related Compounds
Comparison with Quinidine
Quinidine serves as a cardiac antiarrhythmic agent by:
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Prolonging the action potential through blockade of sodium and potassium currents
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Acting as an α-adrenergic antagonist
Quinidine 1'-Oxide, as an N-oxide derivative, likely exhibits altered pharmacokinetic properties compared to quinidine, including potential differences in:
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Distribution and tissue penetration due to increased polarity
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Binding affinity to plasma proteins
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Metabolic pathways and excretion mechanisms
Comparison with Quinine Derivatives
Both quinidine and quinine possess N-oxide derivatives, but their biological behaviors differ. Quinidine has been shown to be approximately 100 times more potent than quinine as an inhibitor of debrisoquine 4-hydroxylation and bufuralol 1'-hydroxylation . This significant difference suggests that the N-oxide derivatives of these compounds may also display distinct inhibitory potencies and pharmacological profiles.
Applications in Research and Medicine
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